molecular formula C18H15NO2S2 B2817262 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide CAS No. 1797614-18-6

2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2817262
CAS No.: 1797614-18-6
M. Wt: 341.44
InChI Key: BZCZYXNJFPJRMV-UHFFFAOYSA-N
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Description

2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797614-18-6) is a synthetic thiophene-2-carboxamide derivative of high interest in medicinal chemistry and antibacterial research. With a molecular formula of C18H15NO2S2 and a molecular weight of 341.45 g/mol , this compound serves as a valuable chemical scaffold for developing novel therapeutic agents. Thiophene-2-carboxamide derivatives are recognized as privileged structures in drug discovery, with marketed drugs such as the anticancer agent OSI-390 and the antithrombotic Rivaroxaban highlighting the pharmaceutical relevance of this chemotype . Scientific literature indicates that structurally similar compounds exhibit significant antibacterial activity against a panel of pathogenic Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Furthermore, related N -[(thiophen-3-yl)methyl]benzamide analogs have been investigated as potent fusion inhibitors against influenza A viruses (IAV), such as A/H1N1 and A/H5N1, by targeting the hemagglutinin (HA) protein and preventing its conformational change at acidic pH . The mechanism of action for this class of compounds often involves targeted protein interactions; molecular docking studies suggest that thiophene-carboxamides can achieve strong binding scores with various bacterial and viral proteins, disrupting essential biological pathways . This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigating new mechanisms of action against drug-resistant pathogens . This compound is offered with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S2/c1-12-4-2-3-5-15(12)18(21)19-10-14-6-7-16(23-14)17(20)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCZYXNJFPJRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives, including 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide, have been extensively studied for their potential therapeutic properties:

  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells by modulating intrinsic pathways or inhibiting key survival signals. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines .
  • Antimicrobial Properties : The compound demonstrates potential antibacterial and antifungal activities. Its mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Material Science

The unique electronic properties of thiophene derivatives make them valuable in the development of advanced materials:

  • Organic Electronics : Due to their semiconducting properties, compounds like this compound are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Their ability to form stable thin films enhances their utility in electronic devices .

Biological Studies

The biological interactions of thiophene derivatives are a focal point of ongoing research:

  • Enzyme Inhibition : The compound's thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. This interaction is crucial for understanding its role as a therapeutic agent .

Case Studies and Research Findings

Several studies have documented the efficacy of thiophene derivatives in various applications:

  • Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Testing : Another investigation reported enhanced antibacterial activity against E. coli and S. aureus, attributed to the structural features of the compound that increase hydrophilicity and facilitate interaction with bacterial membranes .

Mechanism of Action

The mechanism by which 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects is largely dependent on its interaction with biological targets. The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The thiophene rings can participate in π-π stacking interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its dual thiophene rings and benzamide core. Below is a comparative analysis with analogous benzamide-thiophene derivatives:

Compound Name Molecular Formula Key Substituents Structural Highlights
2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide C₁₉H₁₅NO₂S₂ Thiophene-3-carbonyl, methyl Dual thiophene rings; planar benzamide core with potential π-π interactions .
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide C₁₆H₁₈N₂O₂S Morpholine, thiophen-2-yl Chair-shaped morpholine ring; N–H···O hydrogen bonding in crystal lattice .
(R)-5-Amino-2-methyl-N-(1-(3-(5-(pyrrolidin-1-ylmethyl)thiophen-2-yl)phenyl)ethyl)benzamide (54) C₂₆H₂₈N₃OS Pyrrolidine, amino group Chiral center; enhanced solubility due to polar amino group .
2,3-difluoro-N-{[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}benzamide C₁₅H₁₀F₂N₃O₂S 1,2,4-oxadiazole, fluorine substituents Oxadiazole ring enhances metabolic stability; fluorines increase electronegativity .

Key Observations :

  • Conformational Flexibility : The target compound’s dual thiophene system may adopt a planar conformation, contrasting with the chair-shaped morpholine ring in N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide .

Biological Activity

2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N2O3S2C_{19}H_{17}N_{2}O_{3}S_{2}, with a molecular weight of approximately 367.4 g/mol. The compound features a complex structure comprising thiophene rings and an amide functional group, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown IC50 values against various pathogens, suggesting potential applications in treating infections.

CompoundPathogenIC50 Value (µM)
Thiophene Derivative AStaphylococcus aureus6.0
Thiophene Derivative BEscherichia coli12.5

The presence of thiophene moieties is believed to enhance interaction with microbial targets, leading to inhibition of growth .

Anti-inflammatory Activity

Thiophene-based compounds have also been investigated for their anti-inflammatory properties. In a study focusing on the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, related thiophene derivatives showed significant inhibitory effects, with some compounds achieving IC50 values as low as 29.2 µM for the 5-lipoxygenase enzyme .

Mechanism of Action:
The anti-inflammatory action is attributed to the modulation of inflammatory cytokines and pathways such as NF-kB and ERK signaling . This modulation can reduce the expression of pro-inflammatory markers like TNF-α and IL-6.

Anticancer Activity

Recent studies suggest that thiophene derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of pathways leading to programmed cell death, potentially through the interaction with specific receptors or enzymes involved in cell survival.

Case Study:
In vitro assays demonstrated that a similar thiophene-based compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent.

Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of thiophene derivatives. Notably:

  • Antiviral Properties: Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Fluorescent Probes: Certain benzamide derivatives have been developed as fluorescent probes for imaging biological processes, showcasing their versatility beyond traditional drug applications .

Q & A

Advanced Research Question

  • Electron-Withdrawing Groups : Trifluoromethyl or nitro groups enhance binding to kinase targets (e.g., IC₅₀ values <1 µM in kinase inhibition assays) .
  • Thiophene Positioning : Thiophene-3-carbonyl vs. thiophene-2-yl alters steric interactions with protein pockets. Derivatives with 3-carbonyl groups show improved anti-inflammatory activity .
  • Methyl Substituents : The 2-methyl group on benzamide increases metabolic stability by reducing CYP450 oxidation .

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before in vitro assays .

How can contradictory biological activity data across studies be resolved?

Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles:

  • Assay Standardization : Use positive controls (e.g., staurosporine for kinase assays) and validate cell lines (e.g., HepG2 vs. HEK293).
  • Purity Verification : HPLC-MS detects trace impurities (e.g., <5% unreacted thiophene) that may skew IC₅₀ values .
  • Structural Analog Comparison : Compare data with closely related compounds (e.g., oxadiazole derivatives in ) to identify structure-activity trends.

What computational tools are recommended for studying target interactions?

Advanced Research Question

  • Molecular Dynamics (MD) : GROMACS simulates ligand-protein stability over 100 ns trajectories to assess binding kinetics .
  • Density Functional Theory (DFT) : Gaussian 09 calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Crystallographic Refinement : SHELX resolves hydrogen-bonding networks (e.g., N—H⋯O interactions in crystal packing) .

Case Study : A benzamide-thiophene analog showed a 2.1 Å resolution crystal structure, revealing key hydrogen bonds with kinase ATP-binding pockets .

How can researchers address solubility challenges in in vitro assays?

Advanced Research Question

  • Co-Solvents : Use DMSO (≤0.1% v/v) to solubilize the compound without cytotoxicity .
  • Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .
  • Micellar Systems : Encapsulate in poloxamers (e.g., Pluronic F-127) for sustained release in cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.